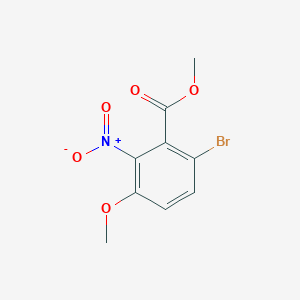

Methyl 6-bromo-3-methoxy-2-nitrobenzoate

Description

Significance of Substituted Aromatic Esters in Chemical Sciences

Substituted aromatic esters are a cornerstone of modern chemical sciences, serving as pivotal intermediates in a multitude of synthetic pathways. rsc.org Their utility stems from the diverse reactivity of the ester functional group, which can undergo transformations such as hydrolysis, reduction, and transesterification. rsc.org Furthermore, the aromatic ring can be functionalized through electrophilic and nucleophilic substitution reactions, allowing for the construction of complex molecular architectures. rsc.org The interplay of substituents on the aromatic ring significantly influences the molecule's electronic properties and reactivity, a principle that is fundamental to rational drug design and materials science. rsc.org

Contextual Overview of Benzoate (B1203000) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Benzoate derivatives, the esters and salts of benzoic acid, are ubiquitous in both nature and industry. nih.govnih.gov In organic synthesis, they are employed as protecting groups for alcohols and are key precursors to a wide range of more complex molecules. researchgate.net The field of medicinal chemistry has seen extensive exploration of benzoate derivatives, with many exhibiting a broad spectrum of biological activities. nih.govnih.gov For instance, certain halogenated and nitrated benzoate derivatives have been investigated for their potential as antimicrobial and anticancer agents. nih.govnih.govresearchgate.net The introduction of halogen atoms, for example, can enhance a molecule's metabolic stability and binding affinity to biological targets. researchgate.net Similarly, the nitro group, a strong electron-withdrawing group, can profoundly impact a molecule's reactivity and biological function. nih.gov

Structural Features and Research Relevance of Methyl 6-bromo-3-methoxy-2-nitrobenzoate

This compound is a polysubstituted aromatic ester with the chemical formula C₉H₈BrNO₅. chemsrc.com Its structure is characterized by a benzene (B151609) ring substituted with a methyl ester group, a bromine atom, a methoxy (B1213986) group, and a nitro group. The specific arrangement of these substituents—a bromine atom at position 6, a methoxy group at position 3, and a nitro group at position 2 relative to the methyl ester—creates a unique electronic and steric environment that dictates its chemical behavior.

The presence of both an electron-donating group (methoxy) and two electron-withdrawing groups (bromo and nitro) on the benzene ring makes this compound an interesting subject for studying the interplay of electronic effects in aromatic systems. The ortho-nitro group, in particular, can exert significant steric and electronic influence on the adjacent ester functionality.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in organic synthesis. Compounds with similar substitution patterns are often used as building blocks for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 127971-98-6 | chemsrc.com |

| Molecular Formula | C₉H₈BrNO₅ | chemsrc.com |

| Molecular Weight | 290.068 g/mol | chemsrc.com |

| Density | 1.6±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 361.3±37.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 172.3±26.5 °C | chemsrc.com |

Scope of Academic Investigation and Research Trajectories

Given the limited direct research on this compound, the scope of academic investigation can be inferred from studies on analogous compounds. Research trajectories for a molecule of this nature would likely fall into several key areas:

Synthetic Methodology: Developing efficient and stereoselective methods for the synthesis of this and related polysubstituted aromatic compounds is a primary area of interest for organic chemists. rsc.org The strategic introduction of the four different substituents in the correct positions presents a synthetic challenge that can drive the development of new reaction methodologies.

Medicinal Chemistry: The combination of a halogen, a nitro group, and a methoxy group on a benzoate scaffold suggests potential for biological activity. nih.govnih.gov Investigations could explore its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent. The compound could serve as a lead structure for the development of new therapeutic agents.

Materials Science: Aromatic esters are used in the synthesis of polymers and other materials. rsc.org The specific functional groups on this compound could be exploited to create polymers with tailored properties, such as thermal stability or specific optical characteristics.

Mechanistic Studies: The compound provides an excellent platform for studying the mechanisms of nucleophilic aromatic substitution and the influence of multiple substituents on reaction rates and regioselectivity.

While direct experimental data for this compound remains scarce in the public domain, its structural complexity and the known importance of its constituent functional groups ensure its relevance as a target for future academic and industrial research.

Structure

3D Structure

Properties

CAS No. |

127971-98-6 |

|---|---|

Molecular Formula |

C9H8BrNO5 |

Molecular Weight |

290.07 g/mol |

IUPAC Name |

methyl 6-bromo-3-methoxy-2-nitrobenzoate |

InChI |

InChI=1S/C9H8BrNO5/c1-15-6-4-3-5(10)7(9(12)16-2)8(6)11(13)14/h3-4H,1-2H3 |

InChI Key |

MCYNGLBDPCKRJS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies

Regioselective Synthesis of Bromo-Substituted Benzoate (B1203000) Esters

The introduction of a bromine atom at a specific position on a benzoate ester is a critical step in the synthesis of the target molecule. The directing effects of the existing substituents on the aromatic ring heavily influence the regioselectivity of bromination reactions. Various techniques can be employed to achieve the desired bromo-substituted intermediate.

Electrophilic Bromination of Aromatic Systems

Electrophilic aromatic substitution is a fundamental method for the bromination of benzene (B151609) derivatives. libretexts.orgmasterorganicchemistry.com In this reaction, an electrophilic bromine species attacks the electron-rich aromatic ring. libretexts.org The choice of brominating agent and catalyst is crucial for controlling the reaction. libretexts.orglibretexts.org For instance, molecular bromine (Br₂) can be activated by a Lewis acid catalyst like iron(III) bromide (FeBr₃) to generate a more potent electrophile. masterorganicchemistry.comlibretexts.org

The regioselectivity of electrophilic bromination is dictated by the electronic properties of the substituents already present on the aromatic ring. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.com In the context of synthesizing a precursor to Methyl 6-bromo-3-methoxy-2-nitrobenzoate, the methoxy (B1213986) group (-OCH₃) is an ortho, para-director, while the ester group (-COOCH₃) is a meta-director. Careful consideration of the order of substituent introduction is therefore paramount to achieve the desired 6-bromo substitution pattern.

Alternative brominating agents such as N-bromosuccinimide (NBS) can also be used, often in the presence of a catalyst or under specific reaction conditions to promote regioselective bromination. nih.govgoogle.com

Transition-Metal-Catalyzed Bromination Techniques

Transition-metal catalysis offers powerful and often more selective methods for the formation of carbon-bromine bonds. These techniques can sometimes overcome the inherent directing effects of substituents, providing access to isomers that are difficult to obtain through classical electrophilic substitution.

Palladium-catalyzed cross-coupling reactions, for example, can be utilized to introduce a bromine atom. While typically used for forming carbon-carbon or carbon-heteroatom bonds, variations of these reactions can be adapted for bromination.

More directly, copper-catalyzed methods have been developed for the bromination of aryl compounds. For instance, the use of copper(II) bromide in the presence of an oxidant can facilitate the bromination of aromatic carboxylic acids. princeton.edu This approach can be particularly useful when a carboxylic acid precursor is more readily available than the corresponding ester.

Decarboxylative Bromination Approaches

Decarboxylative halogenation has emerged as a valuable strategy for the synthesis of aryl halides from readily available carboxylic acids. princeton.eduacs.org This method involves the replacement of a carboxyl group with a halogen atom. rsc.org One common approach involves the use of a silver salt of the carboxylic acid, which is then treated with bromine.

More recently, photoredox catalysis has enabled milder conditions for decarboxylative bromination. These methods often utilize a photocatalyst that, upon irradiation with light, can initiate a radical-based decarboxylation process, followed by trapping of the resulting aryl radical with a bromine source. researchgate.net A general method for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported using a copper catalyst, which can generate an aryl radical that then participates in atom transfer to form the bromoarene. princeton.edu This strategy can be advantageous as it allows for the installation of the bromine atom at the position formerly occupied by the carboxyl group, offering a distinct regiochemical outcome compared to electrophilic substitution.

Controlled Introduction of the Nitro Group on the Benzoate Ring

The nitration of the benzoate ring is another key transformation in the synthesis of this compound. The powerful electron-withdrawing nature of the nitro group significantly influences the electronic properties and subsequent reactivity of the aromatic ring.

Nitration Protocols for Methyl Benzoate Derivatives

The most common method for the nitration of aromatic compounds, including methyl benzoate derivatives, is through electrophilic aromatic substitution using a nitrating mixture. rsc.orghardmantrust.org.uk This mixture typically consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgorgsyn.orgaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. hardmantrust.org.ukaiinmr.com

The reaction is typically carried out at low temperatures, often in an ice bath, to control the exothermic nature of the reaction and to minimize the formation of byproducts. orgsyn.org After the addition of the nitrating mixture, the reaction is often allowed to proceed at room temperature for a period before being quenched by pouring the mixture onto ice. orgsyn.org The crude product can then be isolated by filtration and purified by recrystallization. rsc.org

Alternative nitrating agents have also been developed, such as N-nitrosaccharin, which can be used under milder conditions, sometimes with the aid of a Lewis acid catalyst like magnesium perchlorate. nih.gov These methods can offer improved compatibility with sensitive functional groups. nih.gov

Regioselectivity and Yield Optimization in Nitration Reactions

The regioselectivity of the nitration of a substituted benzene ring is governed by the directing effects of the existing substituents. For methyl benzoate, the ester group is a deactivating, meta-directing group. rsc.orgslideserve.com This means that the incoming nitro group will predominantly add to the position meta to the ester group, yielding methyl 3-nitrobenzoate as the major product. rsc.orgechemi.com

The presence of other substituents, such as a methoxy group and a bromine atom, will further influence the position of nitration. The methoxy group is a strongly activating ortho, para-director, while the bromine atom is a deactivating ortho, para-director. The final regiochemical outcome of the nitration will depend on the combined directing effects of all substituents present on the ring.

Yield optimization in nitration reactions often involves careful control of reaction parameters. Key factors include:

Temperature: As mentioned, maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent side reactions and decomposition, which can significantly lower the yield. orgsyn.org

Reaction Time: Allowing the reaction to proceed for an optimal amount of time ensures complete conversion without the formation of excessive byproducts.

Purity of Reagents: Using pure starting materials, such as methyl benzoate that dissolves in sulfuric acid without coloration, can lead to higher yields. orgsyn.org

Computational methods can also be employed to predict the electron density at different positions on the aromatic ring, which can help in forecasting the most likely site of electrophilic attack and thus the regiochemical outcome of the nitration. umass.edu

Table of Research Findings on Nitration of Methyl Benzoate

| Starting Material | Nitrating Agent | Catalyst/Conditions | Major Product | Yield | Reference |

| Methyl benzoate | Conc. HNO₃ / Conc. H₂SO₄ | 0-15 °C | Methyl 3-nitrobenzoate | Not specified | orgsyn.org |

| Methyl benzoate | Conc. HNO₃ / Conc. H₂SO₄ | Ice-water bath | Methyl 3-nitrobenzoate | Not specified | rsc.org |

| Methyl benzoate | N-nitrosaccharin | [Mg(ClO₄)₂] | o- and m-substituted products | Good | nih.gov |

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid | Acetic acid / Acetic anhydride, 0-5 °C | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Not specified | mdpi.com |

Methodologies for Methoxy Group Incorporation and Functionalization

The introduction of a methoxy group onto an aromatic ring is a critical step in the synthesis of numerous complex molecules. The most common methods involve the methylation of a corresponding phenol (B47542).

Williamson Ether Synthesis: A prevalent method for forming aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks a methylating agent, like iodomethane (B122720) (CH₃I) or dimethyl sulfate, in an Sₙ2 reaction to yield the methoxy-substituted aromatic compound. For instance, the synthesis of 1-bromo-2-methoxy-3-nitrobenzene, a related structure, can be achieved by reacting 2-bromo-6-nitrophenol (B84729) with iodomethane in the presence of potassium carbonate in acetone, often under reflux conditions. chemicalbook.com This approach is highly effective, with yields reported to be as high as 97%. chemicalbook.com

Functionalization: Once incorporated, the methoxy group itself can be functionalized, although it is generally considered a stable protecting group. Under specific and often harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr), the ether can be cleaved to regenerate the phenol. More advanced methods for the selective cleavage of methoxy groups, even in the presence of other sensitive functionalities, have been developed using radical hydrogen abstraction reactions. youtube.com

Esterification and Transesterification Reactions for Benzoate Formation

The final step in the synthesis of the title compound is the formation of the methyl ester from its corresponding carboxylic acid, 6-bromo-3-methoxy-2-nitrobenzoic acid.

Fischer-Speier Esterification: This is the most traditional and widely used method for this transformation. The reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ncert.nic.in The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed, or a large excess of the alcohol is used. learncbse.in

Alternative Catalysts: Modern methodologies have introduced milder and more selective catalysts for esterification. N-bromosuccinimide (NBS) has been shown to be an efficient metal-free catalyst for the direct esterification of various aryl carboxylic acids, including nitro-substituted ones. nih.govlibretexts.org For example, 3-nitrobenzoic acid can be converted to methyl 3-nitrobenzoate in good yield (78%) by heating with methanol (B129727) and a catalytic amount of NBS. nih.gov This method is tolerant of various functional groups and avoids the harsh conditions of strong mineral acids.

Transesterification: While less common for the primary synthesis of a simple methyl ester, transesterification is a viable process. This would involve reacting an existing ester of 6-bromo-3-methoxy-2-nitrobenzoic acid (e.g., an ethyl ester) with methanol in the presence of an acid or base catalyst to yield the desired methyl ester. rsc.org Basic transesterification is often accomplished using a catalytic amount of sodium methoxide (B1231860) in methanol. rsc.org

Multi-Step Synthesis Design and Optimization for Target Compound Derivatization

Designing a synthetic route for a polysubstituted benzene like this compound requires careful strategic planning to ensure the correct placement of each substituent. The order of reactions is dictated by the directing effects of the functional groups already present on the ring. nih.gov

A plausible synthetic pathway could start from a less complex, commercially available precursor like 3-methoxybenzoic acid. The strategy hinges on the powerful ortho-, para-directing effect of the methoxy group versus the meta-directing effect of the carboxylic acid/ester group.

Bromination of 3-Methoxybenzoic Acid: The first step would be the electrophilic bromination of 3-methoxybenzoic acid. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the carboxylic acid (-COOH) is a deactivating, meta-director. The powerful activating nature of the -OCH₃ group will dominate the regioselectivity, directing the incoming bromine electrophile to the positions ortho (2 and 6) and para (4) to it. Through careful control of reaction conditions, the desired 6-bromo-3-methoxybenzoic acid isomer can be synthesized and separated.

Esterification: The resulting 6-bromo-3-methoxybenzoic acid is then converted to its methyl ester, Methyl 6-bromo-3-methoxybenzoate, via Fischer esterification as described in section 2.4.

Nitration: The final key step is the regioselective nitration of Methyl 6-bromo-3-methoxybenzoate. In this intermediate, the ring is substituted with a meta-directing ester group (-COOCH₃) and two ortho-, para-directing groups (-OCH₃ and -Br). The -OCH₃ and -Br groups both direct the incoming nitronium ion (NO₂⁺) to the C2 and C4 positions. The C2 position is particularly activated as it is ortho to both the methoxy and bromo groups, making it the most likely site for electrophilic attack. This leads to the formation of the target compound, this compound. beilstein-journals.org

Derivatization: A common derivatization of such nitroaromatic compounds is the reduction of the nitro group to an amine. This transformation is highly valuable for producing substituted anilines, which are key building blocks in pharmaceuticals and materials science. acs.orgnih.gov The reduction can be achieved with high chemoselectivity using various catalytic systems, such as manganese complexes or supported gold nanoparticles, which can reduce the nitro group without affecting the ester, bromo, or methoxy functionalities. acs.orgnih.gov

The table below outlines a proposed synthetic route.

| Step | Transformation | Starting Material | Key Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Electrophilic Bromination | 3-Methoxybenzoic Acid | Br₂, FeBr₃ (catalyst) | 6-Bromo-3-methoxybenzoic Acid |

| 2 | Fischer Esterification | 6-Bromo-3-methoxybenzoic Acid | CH₃OH, H₂SO₄ (catalyst), Reflux | Methyl 6-bromo-3-methoxybenzoate |

| 3 | Electrophilic Nitration | Methyl 6-bromo-3-methoxybenzoate | Conc. HNO₃, Conc. H₂SO₄, 0-10°C | This compound |

| 4 | (Optional Derivatization) Chemoselective Reduction | This compound | H₂, Au/TiO₂ or Mn-catalyst | Methyl 2-amino-6-bromo-3-methoxybenzoate |

Chemo- and Regioselective Transformations within Complex Synthetic Routes

Regioselectivity is the preferential reaction at one site over other possible sites. In the synthesis of this compound, the nitration of Methyl 6-bromo-3-methoxybenzoate is a key example. The position of the incoming nitro group is controlled by the existing substituents. The methoxy group (-OCH₃) and the bromo group (-Br) are both ortho-, para-directors, while the methyl ester group (-COOCH₃) is a meta-director.

The -OCH₃ group directs to positions C2 and C4.

The -Br group directs to positions C2 and C4.

The -COOCH₃ group directs to position C5.

The C2 and C4 positions are strongly activated due to the cumulative directing effects of the methoxy and bromo groups. The formation of the sigma-complex (Wheland intermediate) is most stabilized when the positive charge can be delocalized by the electron-donating lone pairs of the methoxy group's oxygen. youtube.comacs.org The attack at C2 is favored, leading to the desired 2-nitro isomer.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A prime example in the context of derivatizing the target compound is the reduction of the nitro group. The aromatic nitro group can be selectively reduced to an aniline (B41778) without cleaving the ester or the carbon-bromine bond. This is often challenging because many powerful reducing agents would also reduce the ester. However, specialized catalytic systems have been developed to achieve this with high precision. Catalysts based on manganese, iron, or gold nanoparticles have demonstrated excellent chemoselectivity for the hydrogenation of nitroarenes, tolerating other reducible groups like esters, halogens, and amides. acs.orgnih.gov For example, using an air-stable manganese catalyst, a wide variety of substituted nitroarenes can be hydrogenated to the corresponding anilines in excellent yields, leaving halides and ester groups intact. nih.gov

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Aromatic Nitro Group

The nitro group (NO₂) is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the ortho and para positions. Furthermore, the nitro group itself is susceptible to a variety of chemical transformations.

Reductive Transformations to Amino Derivatives

One of the most common and synthetically useful reactions of aromatic nitro compounds is their reduction to the corresponding amino derivatives. This transformation is a key step in the synthesis of a wide array of pharmaceuticals, dyes, and other functional materials. The reduction of the nitro group in substituted nitrobenzoates can be achieved using various reducing agents.

A widely employed method for the reduction of nitroarenes is the use of metals in acidic media, such as iron powder in acetic acid. While a specific literature example for the reduction of methyl 6-bromo-3-methoxy-2-nitrobenzoate was not prominently found, the reduction of a structurally similar compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, is well-documented. mdpi.com In this case, powdered iron in acetic acid efficiently reduces the nitro group to an amine, a reaction that proceeds with high yield. mdpi.com This method is generally applicable to a wide range of nitroarenes and is known for its effectiveness and operational simplicity.

Another common method involves catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com These methods are often cleaner and produce fewer byproducts than metal/acid reductions. The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule, such as the ester and the aryl bromide.

Table 1: Representative Conditions for Nitro Group Reduction Data inferred from reactions on structurally similar compounds.

| Reagent | Solvent | Conditions | Product Type |

|---|---|---|---|

| Fe, Acetic Acid | Methanol (B129727) / Acetic Acid | 50-60°C | Amino derivative |

Denitrative Coupling Reactions via Transition-Metal Catalysis

In recent years, the nitro group has been explored as a leaving group in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. researchgate.netnsmsi.irresearchgate.netacs.org This strategy provides an alternative to the more traditional use of aryl halides and triflates as electrophilic coupling partners. nsmsi.ir These reactions are advantageous as nitroaromatic compounds are often inexpensive and readily available. researchgate.net

The mechanism of denitrative coupling typically involves the oxidative addition of the C-NO₂ bond to a low-valent transition metal catalyst, such as palladium or copper. researchgate.netresearchgate.net Following oxidative addition, a transmetalation step with a suitable coupling partner (e.g., an organoboron or organotin reagent) and subsequent reductive elimination affords the cross-coupled product.

While a broad range of nitroarenes have been successfully employed in denitrative coupling reactions to form C-C, C-O, C-S, and C-N bonds, specific examples utilizing this compound as a substrate are not extensively reported in the surveyed literature. researchgate.netmdpi.com However, the general principles suggest that this compound could potentially undergo such transformations under appropriate catalytic conditions, offering a pathway to functionalize the C-2 position of the ring directly.

Influence of the Nitro Group on Aromatic Reactivity and Cyclization Pathways

The deactivating effect of the nitro group makes electrophilic aromatic substitution reactions highly unfavorable. Conversely, it significantly enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitro group. stackexchange.comchemistrysteps.comechemi.comlibretexts.orglibretexts.org In the case of this compound, the bromide at the 6-position is ortho to the nitro group, making it a prime site for nucleophilic displacement (see section 3.2.1).

Furthermore, the nitro group can play a crucial role in directing intramolecular cyclization reactions. For instance, after the reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can readily participate in cyclization reactions with adjacent functional groups. The amino group can act as a nucleophile, attacking an electrophilic center to form a new heterocyclic ring. While specific cyclization pathways starting directly from this compound are not detailed in the available literature, related nitro-substituted aromatic compounds are known to be precursors for the synthesis of various heterocyclic systems, such as benzofurans and indoles, through multi-step reaction sequences that leverage the reactivity of the nitro group and its derivatives. researchgate.netresearchgate.net

Transformations Involving the Aryl Bromide Moiety

The aryl bromide functionality at the C-6 position of this compound is a key handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

In this compound, the bromine atom is situated ortho to the powerful electron-withdrawing nitro group. This arrangement strongly activates the C-Br bond towards nucleophilic attack. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization, thereby lowering the activation energy of the reaction. libretexts.orglibretexts.org

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of the resonance-stabilized Meisenheimer complex. In the subsequent step, the bromide ion is expelled, and the aromaticity of the ring is restored.

Although theoretically well-suited for SNAr reactions, specific examples of nucleophilic displacement of the bromide in this compound are not prominently featured in the reviewed scientific literature. Nevertheless, based on established principles, it is expected to react with a variety of nucleophiles, such as alkoxides, thiolates, and amines, under appropriate conditions to yield the corresponding substituted products.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki, Heck, and Sonogashira couplings, have revolutionized modern organic synthesis.

The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This compound has been successfully employed as a substrate in Suzuki coupling reactions. For instance, its reaction with thiophene-2-boronic acid using a palladium(0) catalyst furnishes the corresponding thiophenyl-substituted benzoate (B1203000) derivative.

Table 2: Example of a Suzuki Cross-Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | Methyl 3-methoxy-2-nitro-6-(thiophen-2-yl)benzoate |

The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net This reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination.

The Sonogashira reaction facilitates the coupling of an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.org This reaction is a highly efficient method for the synthesis of aryl-substituted alkynes.

While the aryl bromide in this compound is a suitable handle for both Heck and Sonogashira reactions based on general reactivity principles, specific documented examples of these reactions with this particular substrate are not widespread in the surveyed literature. The successful application of these methods would provide valuable routes for the further functionalization of the molecule at the C-6 position.

Chemical Behavior of the Methoxy (B1213986) Substituent

Specific reactions involving the cleavage of the methyl-oxygen bond of the methoxy group, such as ether cleavage with strong acids like HBr or BBr₃, are plausible but have not been specifically documented for this compound. Such a reaction would yield the corresponding phenol (B47542).

Hydrolysis and Other Transformations of the Methyl Ester Group

The methyl ester group (-COOCH₃) is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 6-bromo-3-methoxy-2-nitrobenzoic acid.

Acid-Catalyzed Hydrolysis: This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of methanol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. The presence of multiple substituents on the ring may influence the rate of hydrolysis due to steric and electronic effects. For instance, the ortho-nitro group is strongly electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon and likely accelerate the rate of nucleophilic attack by hydroxide.

Detailed Mechanistic Studies of Key Reactions

No specific mechanistic studies detailing reaction pathways and intermediates for key reactions of this compound have been found. For the hydrolysis of the methyl ester, the generally accepted pathways for acid- and base-catalyzed hydrolysis of esters are presumed to apply. The key intermediates would be a protonated ester (acid-catalyzed) or a tetrahedral alkoxide intermediate (base-catalyzed).

For other potential reactions, such as nucleophilic aromatic substitution (SNAr) of the bromine atom, the reaction pathway would likely involve the formation of a Meisenheimer complex. The stability of this intermediate would be influenced by the electron-withdrawing nitro group.

There is a lack of published kinetic data or studies on the rate-determining steps for reactions involving this compound. For ester hydrolysis, the rate-determining step is typically the nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate. The rate of this step would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nitro group ortho to the ester is expected to have a significant rate-enhancing effect on base-catalyzed hydrolysis.

The following table provides a hypothetical summary of expected reactivity based on general principles, as specific data is unavailable.

| Reaction Type | Expected Key Intermediates | Probable Rate-Determining Step |

| Acid-Catalyzed Ester Hydrolysis | Protonated ester, Tetrahedral intermediate | Attack of water on the protonated carbonyl |

| Base-Catalyzed Ester Hydrolysis | Tetrahedral alkoxide intermediate | Attack of hydroxide on the carbonyl carbon |

| Nucleophilic Aromatic Substitution | Meisenheimer complex | Formation of the Meisenheimer complex |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the connectivity and chemical environment of the atoms in Methyl 6-bromo-3-methoxy-2-nitrobenzoate. While specific experimental data for this exact compound is not publicly available, a detailed prediction of its NMR spectra can be made based on established principles and data from analogous structures. rsc.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl ester and methoxy (B1213986) groups. The two aromatic protons will appear as doublets due to coupling with each other. The electron-withdrawing effects of the nitro and bromo groups, and the electron-donating effect of the methoxy group, will influence their chemical shifts. The methoxy and methyl ester groups will each exhibit a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum will display nine unique carbon signals, corresponding to the six carbons of the benzene (B151609) ring, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl ester groups. The positions of the substituents on the aromatic ring are confirmed by the chemical shifts of the ring carbons. For instance, the carbon bearing the nitro group (C-2) will be significantly deshielded.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-4) | ~7.40 | d | ~8.8 |

| Ar-H (H-5) | ~7.70 | d | ~8.8 |

| -OCH₃ (methoxy) | ~3.95 | s | N/A |

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C-3 (C-OCH₃) | ~155 |

| C-2 (C-NO₂) | ~145 |

| C-1 (C-COOCH₃) | ~135 |

| C-5 | ~130 |

| C-4 | ~120 |

| C-6 (C-Br) | ~115 |

| -OCH₃ | ~56 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the two adjacent aromatic protons (H-4 and H-5), appearing as a cross-peak that confirms their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals of the methoxy and methyl ester groups to their respective carbon signals and the aromatic proton signals to their corresponding ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for mapping the long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlations from the methoxy protons (-OCH₃) to the C-3 carbon.

Correlations from the methyl ester protons (-COOCH₃) to the carbonyl carbon (C=O).

Correlations from the aromatic proton H-4 to carbons C-2, C-6, and C-5.

Correlations from the aromatic proton H-5 to carbons C-1 and C-3.

These HMBC correlations are vital for confirming the placement of the substituents around the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₈BrNO₅), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass.

The monoisotopic mass of the molecule is calculated to be 288.9637 g/mol . The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.

Electron ionization (EI) would induce predictable fragmentation pathways, providing further structural confirmation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 289 | [M]⁺ | [C₉H₈⁷⁹BrNO₅]⁺ |

| 258 | [M - OCH₃]⁺ | [C₈H₅⁷⁹BrNO₄]⁺ |

| 243 | [M - NO₂]⁺ | [C₉H₈⁷⁹BrO₃]⁺ |

| 230 | [M - COOCH₃]⁺ | [C₈H₅⁷⁹BrNO₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several strong absorption bands indicative of its structure. nist.gov

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2960-2850 | Methyl C-H | Stretch |

| ~1735-1720 | Ester (C=O) | Stretch |

| ~1600, ~1475 | Aromatic C=C | Stretch |

| ~1530-1515 | Nitro (N-O) | Asymmetric Stretch |

| ~1355-1345 | Nitro (N-O) | Symmetric Stretch |

| ~1280-1250 | Aryl Ether (C-O) | Asymmetric Stretch |

| ~1250-1150 | Ester (C-O) | Stretch |

| ~1050-1020 | Aryl Ether (C-O) | Symmetric Stretch |

The presence of strong bands for the carbonyl group, the nitro group, and the ether linkages would provide clear evidence for the key functional groups. chegg.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The aromatic ring in this compound, substituted with auxochromic (-OCH₃, -Br) and chromophoric (-NO₂, -COOCH₃) groups, is expected to exhibit characteristic absorption bands. sfasu.edu

The spectrum would likely show two main types of transitions:

π → π* transitions: These high-energy transitions are characteristic of the aromatic system and are typically observed at shorter wavelengths (below 280 nm). The substitution pattern influences the exact position and intensity of these bands.

n → π* transitions: These lower-energy transitions involve the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups. They occur at longer wavelengths and are generally less intense than π → π* transitions.

X-ray Crystallography for Solid-State Structure Determination

For a definitive, three-dimensional model of the molecule in the solid state, X-ray crystallography is the ultimate technique. This method requires a single, high-quality crystal of the compound. The analysis of the diffraction pattern allows for the precise determination of bond lengths, bond angles, and torsional angles.

If a suitable crystal of this compound were obtained, X-ray analysis would confirm:

The planarity of the benzene ring.

The precise bond lengths of C-Br, C-N, C-O, and C=O bonds.

The bond angles within the ring and of the substituents.

The dihedral angle between the plane of the nitro group and the plane of the benzene ring, which is influenced by steric hindrance from the adjacent methoxy and ester groups.

The conformation of the methyl ester and methoxy groups.

The nature of intermolecular interactions in the crystal lattice, such as dipole-dipole interactions or weak hydrogen bonds, which dictate the crystal packing.

Given that similar compounds are solids, it is plausible that this compound could be crystallized for such an analysis. sigmaaldrich.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of aromatic nitro compounds is often governed by a combination of weak intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of this compound, the presence of a bromine atom, a nitro group, a methoxy group, and an ester functional group introduces a variety of potential intermolecular contacts.

Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, weak C—H···O hydrogen bonds are expected to play a significant role in the crystal lattice. These interactions would likely involve the hydrogen atoms of the methyl and methoxy groups, as well as the aromatic ring, acting as donors, and the oxygen atoms of the nitro and ester groups acting as acceptors. For instance, in a related compound, methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, C—H···O intermolecular interactions are observed to link symmetry-related molecules. iucr.orgnih.gov

π-π Stacking: Aromatic rings in close proximity can engage in π-π stacking interactions, further stabilizing the crystal structure. It is plausible that the benzene rings of adjacent this compound molecules would arrange in a parallel-displaced or T-shaped fashion. Studies on similar compounds, such as methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, have shown nearly face-to-face π–π stacking interactions between nitrophenyl and benzene rings, with centroid-centroid distances around 3.6121 Å. iucr.orgnih.goviucr.org

Halogen Bonding: The bromine atom in the molecule could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom, such as an oxygen atom from a nitro or carbonyl group of a neighboring molecule. In the crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate, short Br···O contacts of 3.047 Å have been observed. nih.gov

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

| C—H···O Hydrogen Bond | Aromatic C-H, Methyl C-H, Methoxy C-H | Nitro O, Carbonyl O | High |

| π-π Stacking | Benzene Ring | Benzene Ring | Moderate to High |

| Halogen Bond | Bromine | Nitro O, Carbonyl O | Moderate |

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is determined by the torsion angles between the substituent groups and the benzene ring. The steric hindrance between the bulky bromine atom and the nitro group at the ortho position (position 2) is expected to cause the nitro group to be twisted out of the plane of the benzene ring. Similarly, the methoxy and methyl ester groups will adopt conformations that minimize steric strain.

| Torsion Angle | Description | Expected Conformation |

| C1-C2-N-O | Dihedral angle of the nitro group | Twisted out of the benzene ring plane |

| C2-C3-O-C(methoxy) | Dihedral angle of the methoxy group | Oriented to minimize steric clashes |

| C6-C1-C(O)O-C(methyl) | Dihedral angle of the methyl ester group | Planar or slightly twisted relative to the ring |

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

For a molecule like this compound, a Hirshfeld surface analysis would provide quantitative data on the percentage of different types of intermolecular contacts. Based on analyses of similar compounds, it is anticipated that H···H, O···H/H···O, and Br···H/H···Br contacts would be the most significant contributors to the total Hirshfeld surface area. iucr.orgresearchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of these interactions. For example, the analysis of a related bromo-nitro compound showed that H···H interactions accounted for 48.1% of the surface, while H···Br/Br···H and H···O/O···H interactions contributed 15.0% and 12.8%, respectively. researchgate.net The characteristic spikes in the fingerprint plot would correspond to specific interactions, such as the sharp spikes indicating C—H···O hydrogen bonds. iucr.org

| Contact Type | Anticipated Contribution to Hirshfeld Surface |

| H···H | High |

| O···H / H···O | Significant |

| Br···H / H···Br | Significant |

| C···H / H···C | Moderate |

| C···C (π-π stacking) | Moderate |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, G Methods)*

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of organic molecules. DFT methods, such as the popular B3LYP hybrid functional or modern long-range corrected functionals like ωB97XD, combined with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), offer a balance between computational cost and accuracy for predicting molecular properties. researchgate.netnih.govasianpubs.orgnih.gov These calculations form the foundation for geometry optimization, electronic structure analysis, and the prediction of reactivity.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule through geometry optimization. nih.govresearchgate.net This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy, known as the ground state. For Methyl 6-bromo-3-methoxy-2-nitrobenzoate, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

The presence of flexible substituents, namely the methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) groups, means the molecule can exist in multiple conformations. The rotation around the C(aryl)-O(methoxy) and C(aryl)-C(ester) bonds leads to different spatial arrangements. A thorough conformational analysis is required to identify the global energy minimum as well as other low-energy conformers that may co-exist in a sample. The planarity of the benzene (B151609) ring and the orientation of the nitro group relative to the bulky bromine atom and adjacent methoxy group are key structural features determined during optimization.

| Parameter | Value | Description |

|---|---|---|

| C2-N Bond Length | ~1.48 Å | Bond connecting the nitro group to the benzene ring. |

| C6-Br Bond Length | ~1.90 Å | Bond connecting the bromine atom to the benzene ring. |

| C3-O(methoxy) Bond Length | ~1.36 Å | Bond connecting the methoxy group to the benzene ring. |

| C1-C(ester)-O-C(methyl) Dihedral Angle | ~0° or ~180° | Describes the planarity and orientation of the methyl ester group relative to the ring. |

| C2-C3-O-C(methyl) Dihedral Angle | ~0° or ~180° | Describes the orientation of the methoxy group relative to the ring. |

Note: The data in the table above is illustrative and represents typical values for similar structures. Actual calculated values would result from a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. scribd.com

For this compound, the electronic landscape is shaped by competing substituent effects. The methoxy group is a strong electron-donating group, while the nitro group is a powerful electron-withdrawing group. Consequently, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group oxygen atom. Conversely, the LUMO is anticipated to be heavily concentrated on the nitro group, making it the primary site for nucleophilic attack or reduction. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, providing partial atomic charges on each atom.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.1 eV | Indicates ionization potential; region of electron donation. |

| LUMO Energy | -1.5 eV | Indicates electron affinity; region of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Correlates with chemical stability and resistance to electronic excitation. |

Note: The data in the table above is representative for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgavogadro.cc It is an invaluable tool for predicting how molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The map is color-coded: regions of negative potential (typically red or orange) are electron-rich and are susceptible to attack by electrophiles, while regions of positive potential (typically blue) are electron-poor and are attractive to nucleophiles. wolfram.com

In the MEP map of this compound, distinct regions of varying potential would be observed:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, reflecting their high electronegativity and the presence of lone pairs. These are the most likely sites for protonation or interaction with electrophiles.

Positive Potential (Blue): A strong positive potential is expected over the nitro group, particularly near the nitrogen atom, due to its powerful electron-withdrawing effect. researchgate.netresearchgate.net This region is the most probable site for nucleophilic attack.

Near-Neutral Potential (Green): The benzene ring and methyl groups would exhibit a more neutral potential.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can accurately predict spectroscopic data, which is crucial for structure verification and characterization.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using DFT methods, often with the Gauge-Independent Atomic Orbital (GIAO) approach. The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry. researchgate.net These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). For flexible molecules, it is common to perform a conformational search and calculate a Boltzmann-averaged spectrum based on the relative free energies of the stable conformers. researchgate.net

Ultraviolet-Visible (UV-Vis) spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the vertical excitation energies from the ground electronic state to various excited states. The output provides the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), a value proportional to the transition probability and thus the intensity of the spectral band. youtube.comresearchgate.net Analysis of the molecular orbitals involved in the main transitions (e.g., HOMO→LUMO) helps in assigning the nature of these electronic transitions (e.g., π→π* or n→π*).

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 345 | 0.15 | HOMO → LUMO | Intramolecular Charge Transfer (π→π) |

| 280 | 0.42 | HOMO-1 → LUMO | π→π |

| 255 | 0.31 | HOMO → LUMO+1 | π→π* |

Note: The data presented is hypothetical, based on typical results for similar aromatic compounds.

Computational Elucidation of Reaction Mechanisms

DFT calculations are instrumental in exploring the potential energy surfaces of chemical reactions, providing a detailed, step-by-step understanding of reaction mechanisms. scribd.com This involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products.

A key goal in studying reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. researchgate.net Computationally, a transition state is located as a first-order saddle point on the potential energy surface. Its identity is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants to products. nih.govmdpi.com

The energy difference between the reactants and the transition state defines the activation energy (Ea) or energy barrier of the reaction. chegg.com This value is a critical determinant of the reaction rate. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. For this compound, one might study reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon or the reduction of the nitro group. scribd.com By calculating the energy barriers for competing pathways, chemists can predict the most likely reaction outcome.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +25.5 |

| Products | -10.2 |

Note: The data is for illustrative purposes to show how activation energy (25.5 kcal/mol) and reaction energy (-10.2 kcal/mol) are determined.

Analysis of Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational chemistry provides tools to model these interactions and predict their effect on reaction rates and mechanisms. For a substituted nitrobenzoate like this compound, solvent effects are typically analyzed using implicit or explicit solvent models within quantum chemical calculations.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity stabilizes or destabilizes reactants, transition states, and products. For instance, in nucleophilic aromatic substitution reactions, a polar solvent would be expected to stabilize charged intermediates, thereby influencing the reaction's energy profile.

Explicit solvent models, while more computationally intensive, involve including a number of individual solvent molecules around the solute. This allows for the specific hydrogen bonding and other direct interactions to be modeled. For this compound, this would be particularly relevant in protic solvents where hydrogen bonding to the nitro and ester groups could occur, affecting their electron-withdrawing capabilities and thus the reactivity of the aromatic ring.

Research on other substituted nitroarenes has shown that the choice of solvent can impact the thermodynamics of reactions. icm.edu.pl For example, calculations of Gibbs free energy of reaction in different solvents can predict how the equilibrium of a reaction will shift. icm.edu.pl

Table 1: Representative Data on Solvent Effects from a Hypothetical Analysis This table is illustrative and not based on experimental data for the specific compound.

| Solvent | Dielectric Constant (ε) | Calculated Relative Reaction Rate (Hypothetical) |

|---|---|---|

| n-Hexane | 1.88 | 1.0 |

| Dichloromethane | 8.93 | 5.2 |

| Dimethylformamide (DMF) | 36.7 | 15.8 |

| Water | 80.1 | 25.4 |

Thermochemical Calculations and Substituent Effects on Energetics

Thermochemical calculations are fundamental to understanding the stability and reactivity of molecules. Using methods like Density Functional Theory (DFT), one can compute key energetic properties such as the enthalpy of formation, bond dissociation energies, and activation energies for various reactions.

For this compound, the substituents (bromo, methoxy, and nitro groups) play a crucial role in determining its electronic structure and energetics. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, particularly towards nucleophilic attack. The methoxy group is an electron-donating group through resonance, while the bromo group is electron-withdrawing through induction but can also participate in resonance.

Table 2: Calculated Substituent Effects on the Energetics of a Nitrobenzene Ring (Illustrative) This table presents a conceptual representation of substituent effects.

| Substituent | Position | Effect on Ring Electron Density (Hypothetical) | Calculated Change in Enthalpy of Formation (kJ/mol) (Hypothetical) |

|---|---|---|---|

| -NO₂ | ortho | Strongly Decreasing | +50 |

| -OCH₃ | meta | Slightly Increasing | -120 |

| -Br | para | Slightly Decreasing | +25 |

Advanced Wavefunction-Based Property Analysis (e.g., LOL, ELF)

Advanced wavefunction analysis methods provide a deeper understanding of chemical bonding and electron distribution within a molecule. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are two such powerful tools. wikipedia.orgresearchgate.net

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a clear picture of electron localization, allowing for the identification of covalent bonds, lone pairs, and atomic cores. wikipedia.org An ELF analysis of this compound would visualize the electronic structure, showing regions of high electron density corresponding to the covalent bonds within the benzene ring, the C-Br, C-N, C-O, and C=O bonds, as well as the lone pairs on the oxygen and bromine atoms.

The Localized Orbital Locator (LOL) is another descriptor that helps in understanding chemical bonding, based on the kinetic energy density. researchgate.net LOL analysis can distinguish between different types of chemical bonds, such as covalent and ionic interactions. nih.gov For the target molecule, LOL would provide a detailed map of electron localization, highlighting the nature of the bonds between the various atoms and the influence of the electron-withdrawing and -donating groups on the electron distribution across the molecule.

Both ELF and LOL analyses would be instrumental in understanding the intricate electronic effects arising from the multiple substituents on the benzene ring of this compound, offering insights that go beyond simple orbital descriptions.

Applications in Advanced Organic Synthesis and Chemical Research

Functionalization for Materials Science Research (e.g., Polymer Precursors)

Substituted aromatic compounds are fundamental building blocks for high-performance polymers. The functional groups on Methyl 6-bromo-3-methoxy-2-nitrobenzoate provide multiple handles for polymerization. The bromine atom is a prime site for forming new carbon-carbon bonds via cross-coupling polymerization reactions, such as Suzuki or Stille polymerizations, which are powerful methods for creating conjugated polymers with interesting electronic and optical properties.

Alternatively, the nitro group can be a precursor to other functionalities for polymer synthesis. After reduction to an amine, the resulting molecule can be used as a monomer in the production of polyamides, polyimides, or polybenzoxazoles (PBOs). google.com PBOs, known for their exceptional thermal stability and mechanical strength, are often synthesized from precursors containing ortho-amino and hydroxyl functionalities, which could potentially be derived from a starting material like this compound through a series of functional group interconversions. google.com The combination of the rigid aromatic core and multiple reactive sites makes this compound and its derivatives interesting candidates for creating novel polymers with tailored properties for advanced materials applications.

Exploitation of Reactivity for Novel Chemical Transformations and Reagents

The strategic positioning of a bromo, a methoxy (B1213986), and a nitro group on the aromatic ring of this compound provides a platform for a variety of chemical manipulations. The interplay between the electron-withdrawing nature of the nitro and ester groups and the electron-donating effect of the methoxy group, combined with the reactivity of the carbon-bromine bond, allows for selective and sequential reactions. This has been effectively exploited in the synthesis of complex heterocyclic structures and in the development of novel reagents.

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom makes it an ideal substrate for reactions such as the Suzuki-Miyaura coupling. This has been demonstrated in the synthesis of dibenzo[b,d]pyran-6-one derivatives. In a notable study, researchers utilized this compound as a key starting material to independently synthesize the radical-radical coupling products of 3-hydroxyanthranilic acid with various phenols, thereby confirming their structures. researchgate.net

The general scheme for this transformation involves the coupling of this compound with a suitably functionalized arylboronic acid in the presence of a palladium(0) catalyst. This reaction forms a new carbon-carbon bond, leading to a biaryl intermediate. Subsequent intramolecular cyclization, often involving the nitro group and the ester, leads to the formation of the desired tricyclic dibenzopyranone core.

Beyond palladium-catalyzed reactions, the reactivity of the nitro group offers further avenues for chemical transformations. Reduction of the nitro group to an amine is a common and powerful strategy in organic synthesis. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, drastically altering the electronic properties of the aromatic ring and enabling a different set of subsequent reactions. The resulting aminobenzoate can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as quinolines, quinazolines, and benzodiazepines, through condensation and cyclization reactions with appropriate partners.

Furthermore, the potential for silver-mediated radical coupling reactions involving this compound has been noted, suggesting its utility in forming carbon-carbon or carbon-heteroatom bonds through radical pathways. While less explored than its palladium-catalyzed reactivity, this opens up possibilities for the development of novel synthetic methodologies.

The following table summarizes the key transformations involving this compound:

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagent | Product Type | Significance |

| This compound | Arylboronic Acid | Suzuki-Miyaura Coupling | Palladium(0) | Biaryl Intermediate | Synthesis of Dibenzo[b,d]pyran-6-ones researchgate.net |

| This compound | Reducing Agent (e.g., SnCl2, H2/Pd) | Nitro Group Reduction | - | Methyl 2-amino-6-bromo-3-methoxybenzoate | Precursor to Nitrogen Heterocycles |

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Protocols

The pharmaceutical and fine chemical industries are increasingly prioritizing the adoption of green chemistry principles to minimize environmental impact. researchgate.netfrontiersin.org The synthesis of polysubstituted aromatic compounds like Methyl 6-bromo-3-methoxy-2-nitrobenzoate traditionally relies on classical nitration and halogenation reactions, which often involve harsh reagents and generate significant waste. beilstein-journals.org Future research should focus on developing more sustainable synthetic routes.

Key areas for investigation include:

Flow Chemistry for Nitration: Continuous flow nitration offers superior control over reaction parameters, such as temperature and stoichiometry, which can enhance safety and selectivity, particularly for highly exothermic reactions like nitration. asynt.comvapourtec.com Implementing flow processes for the nitration step in the synthesis of this compound could lead to higher yields and purity while minimizing the risks associated with batch processing. asynt.com

Eco-Friendly Solvents and Reagents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could replace hazardous solvents traditionally used in aromatic substitutions. google.com Furthermore, exploring milder and more selective nitrating and brominating agents would contribute to a more sustainable process. orgchemres.org

Biocatalysis: The use of enzymes for selective transformations on aromatic rings is a burgeoning field in green chemistry. mdpi.com Investigating potential enzymatic routes for the synthesis or modification of this compound could offer highly selective and environmentally benign alternatives to conventional chemical methods.

Discovery of Novel Catalytic Systems for Efficient Transformations

The functional groups present in this compound, particularly the bromo and nitro groups, are amenable to a wide range of catalytic transformations. These reactions can be used to introduce further molecular complexity, making the compound a versatile scaffold.

Future research in this area should target:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govbldpharm.comnih.gov The development of novel, highly active, and recyclable palladium catalysts could enable the efficient synthesis of a diverse library of derivatives. nih.gov Research into ligand design will be crucial to tune the reactivity and selectivity of these transformations. nih.gov

Catalytic Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals and agrochemicals. nih.govresearchgate.net While various methods exist, future work could focus on developing highly selective and green catalytic systems, potentially using earth-abundant metals as alternatives to precious metal catalysts. acs.org Investigating chemoselective reduction in the presence of the ester and bromo functionalities will be critical.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. researchgate.net The nitroaromatic and bromoaromatic moieties of the target compound could be susceptible to transformations via photoredox catalysis, opening up novel reaction pathways that are not accessible through traditional thermal methods.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic protocols and gain a deeper understanding of reaction mechanisms, real-time monitoring of chemical reactions is invaluable. Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to ensure quality by design in pharmaceutical manufacturing. nih.govnih.gov

Future studies should incorporate:

In Situ FTIR and Raman Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. nih.govresearchgate.net This information is crucial for determining reaction kinetics, identifying transient intermediates, and optimizing reaction conditions for the synthesis and subsequent transformations of this compound. asynt.comchemimpex.com

Real-Time Monitoring in Flow Chemistry: The integration of in situ spectroscopic probes into continuous flow reactors allows for rapid process optimization and control, leading to more efficient and robust synthetic processes. researchgate.net

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental work with computational modeling offers a powerful approach to accelerate research and development. vapourtec.com

For this compound, this synergy could be applied to:

DFT Studies of Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic and catalytic reactions involving this compound. nih.govnih.gov This can provide insights into transition states, reaction intermediates, and the factors governing selectivity. researchgate.net

Prediction of Reactivity: Computational models can predict the reactivity of the different functional groups on the aromatic ring, guiding the design of new reactions and the selection of appropriate catalysts. chemimpex.com For instance, the influence of the methoxy (B1213986) and nitro groups on the reactivity of the bromo substituent in cross-coupling reactions can be computationally modeled to predict optimal reaction conditions.

Catalyst Design: Computational screening can aid in the rational design of new catalysts with enhanced activity and selectivity for transformations of this compound. vapourtec.com

Broadening the Scope of Applications in Targeted Chemical Synthesis

The strategic placement of three distinct functional groups makes this compound a versatile building block for the synthesis of complex molecules. frontiersin.orgnih.gov

Future research should aim to:

Synthesis of Heterocyclic Compounds: The reactive sites on this molecule can be exploited for the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry. frontiersin.org For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with the adjacent bromo or other introduced functionalities.

Development of Pharmaceutical and Agrochemical Leads: The diverse derivatives that can be synthesized from this compound could be screened for biological activity, potentially leading to the discovery of new drug candidates or agrochemicals. The substitution pattern may provide a unique framework for interacting with biological targets.

Materials Science Applications: Functionalized aromatic compounds are of interest in materials science. Derivatives of this compound could be explored for applications in areas such as organic electronics or as components of novel polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.